molecular formula C12H24O12 B13361562 Alpha-sophorose monohydrate

Alpha-sophorose monohydrate

Cat. No.: B13361562
M. Wt: 360.31 g/mol
InChI Key: WQUZRMGQKGHEDV-VJUYWJNDSA-N
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Description

The compound (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,4,5-triol hydrate is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a tetrahydropyran ring structure, making it a significant molecule in the study of carbohydrates and their derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of protecting groups to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds under mild conditions. This method is advantageous due to its specificity and efficiency in producing the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form deoxy derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Deoxy derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It serves as a model compound for studying glycosidic bond formation and carbohydrate chemistry.

Biology

In biological research, it is used to study carbohydrate-protein interactions, as well as the role of carbohydrates in cell signaling and recognition processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as antiviral and anticancer agents.

Industry

Industrially, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of various bioactive molecules.

Mechanism of Action

The compound exerts its effects primarily through its interactions with enzymes and proteins involved in carbohydrate metabolism. The hydroxyl groups and glycosidic bonds play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Glucose: A simple monosaccharide with a similar tetrahydropyran ring structure.

    Sucrose: A disaccharide composed of glucose and fructose, with glycosidic bonds similar to those in the compound.

    Cellobiose: A disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond.

Uniqueness

The uniqueness of (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,4,5-triol hydrate lies in its specific stereochemistry and the presence of multiple hydroxymethyl groups. These features make it a valuable compound for studying complex carbohydrate structures and their biological functions.

Properties

Molecular Formula

C12H24O12

Molecular Weight

360.31 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol;hydrate

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12;/h3-20H,1-2H2;1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+;/m1./s1

InChI Key

WQUZRMGQKGHEDV-VJUYWJNDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O.O

Origin of Product

United States

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